(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 6-chloroindole moiety. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . This compound is primarily used in pharmaceutical research for constructing peptide-based therapeutics, such as HIV-1 entry inhibitors .
Key properties include:
Properties
IUPAC Name |
(2S)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXGPPBWOOAVEL-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
FMOC-6-CHLORO-L-TRYPTOPHAN, also known as Fmoc-6-chloro L-Tryptophan, Fmoc-Trp(6-Cl)-OH, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid, is primarily used as a building block in peptide synthesis. The compound’s primary targets are the amine groups in peptide chains.
Mode of Action
The Fmoc group in FMOC-6-CHLORO-L-TRYPTOPHAN acts as a protecting group for amines during peptide synthesis. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile and can be removed rapidly by a base such as piperidine.
Biochemical Pathways
FMOC-6-CHLORO-L-TRYPTOPHAN is involved in the biochemical pathway of peptide synthesis. It is used as a building block for 1,3-dipolar cycloadditions. It has been shown to react with perchlorates in the presence of catalysts such as dibromodifluoromethane (DBDM) and perchloric acid to form an exocyclic azomethine imine.
Result of Action
The primary result of FMOC-6-CHLORO-L-TRYPTOPHAN’s action is the formation of peptides with specific properties. For example, it is used for the preparation of acyltryptophanols as FSH antagonists.
Action Environment
The action of FMOC-6-CHLORO-L-TRYPTOPHAN is influenced by various environmental factors. For instance, the reaction with perchlorates requires the presence of specific catalysts. Additionally, the removal of the Fmoc group requires a basic environment. The compound is typically stored at -20°C, indicating that it may be sensitive to temperature.
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid, commonly referred to as Fmoc-L-Trp(6-Cl)-OH, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₃₁H₃₂ClN₂O₆
- Molecular Weight : Approximately 540.61 g/mol
The structure integrates both indole and fluorenylmethoxycarbonyl (Fmoc) groups, which are known to enhance stability and reactivity in biological systems. The presence of the chlorinated indole moiety is particularly relevant for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Protection of the amino group using Fmoc.
- Formation of the indole derivative through coupling reactions.
- Final deprotection steps to yield the active compound.
This multi-step process is crucial for maintaining the integrity of functional groups that contribute to the compound's biological efficacy.
The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The indole structure is known for its ability to modulate enzyme activity and receptor binding, which can lead to significant biological effects.
Cytotoxicity Studies
Research has demonstrated that derivatives of indole compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies have shown that related indole derivatives can inhibit cell proliferation with IC₅₀ values often below 10 µM, indicating potent antitumor activity .
Table 1: Cytotoxic Activity of Indole Derivatives
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Fmoc-L-Trp(6-Cl)-OH | MDA-MB 231 | <10 | |
| Indole Derivative A | HeLa | 5.0 | |
| Indole Derivative B | A549 | 8.7 |
These findings suggest that this compound may possess similar or enhanced cytotoxic properties due to its structural features.
Antimicrobial Activity
Indole derivatives have also been investigated for their antimicrobial properties. The unique structure of this compound allows it to potentially interact with bacterial enzymes, inhibiting their function and thus exhibiting antibacterial effects.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Antitumor Activity : A study involving a series of indole derivatives reported promising results in inhibiting tumor growth in vitro, suggesting that modifications in the indole structure can enhance anticancer properties .
- Enzyme Interaction Studies : Research has shown that compounds similar to Fmoc-L-Trp(6-Cl)-OH can effectively inhibit key enzymes involved in cancer metabolism, providing a basis for further investigation into their use as anticancer agents .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound belongs to a family of Fmoc-protected amino acids with aromatic side chains. Below is a comparative analysis of analogs differing in substituents on the indole ring or alternative aromatic systems:
Physicochemical and Functional Differences
- Halogen Effects: Chloro (6-Cl): Balances electronegativity and lipophilicity, favoring membrane penetration in drug delivery . Fluoro (6-F): Increases metabolic stability and solubility due to fluorine’s electronegativity .
Aromatic System Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
